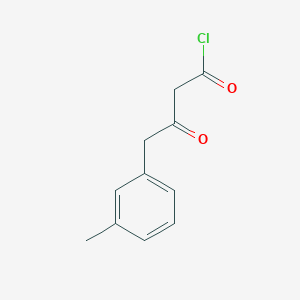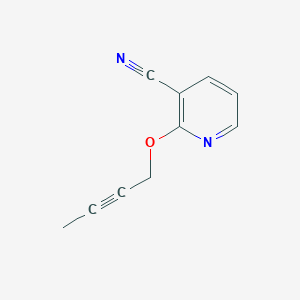
Methyl 2,3-difluoro-6-methoxyphenylacetate
Vue d'ensemble
Description
Methyl 2,3-difluoro-6-methoxyphenylacetate is a chemical compound with the empirical formula C<sub>10</sub>H<sub>9</sub>F<sub>3</sub>O<sub>2</sub> . It falls under the category of aromatic esters . The compound consists of a phenyl ring substituted with two fluorine atoms at positions 2 and 3, along with a methoxy group (OCH<sub>3</sub>) at position 6. The acetic acid moiety (CH<sub>3</sub>COO-) is attached to the phenyl ring.
Synthesis Analysis
The synthesis of Methyl 2,3-difluoro-6-methoxyphenylacetate involves the reaction of appropriate starting materials. While specific synthetic routes may vary, a common approach includes the following steps:
- Fluorination : Introduction of fluorine atoms at positions 2 and 3 on the phenyl ring.
- Methylation : Addition of a methoxy group (OCH<sub>3</sub>) to position 6.
- Esterification : Formation of the ester linkage between the phenylacetate group and the methoxy group.
Molecular Structure Analysis
The molecular structure of Methyl 2,3-difluoro-6-methoxyphenylacetate is depicted below:
Chemical Reactions Analysis
Methyl 2,3-difluoro-6-methoxyphenylacetate can participate in various chemical reactions, including:
- Hydrolysis : Under acidic or basic conditions, the ester bond can be cleaved to yield the corresponding carboxylic acid and methanol.
- Arylation Reactions : The phenyl ring can undergo further functionalization, such as Suzuki-Miyaura cross-coupling reactions.
- Reductive Transformations : Reduction of the carbonyl group (C=O) can lead to alcohol formation.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature (exact value not provided).
- Solubility : It is likely soluble in organic solvents due to its ester functionality.
- Boiling Point : The boiling point is not explicitly given but can be estimated based on its molecular weight and functional groups.
Safety And Hazards
- Toxicity : As with any chemical compound, caution should be exercised during handling. Refer to safety data sheets (SDS) for specific information.
- Storage : Store in a cool, dry place away from direct sunlight and incompatible materials.
- Hazard Statements : It is classified as an acute oral toxin (H302) according to the Globally Harmonized System (GHS).
Orientations Futures
- Biological Studies : Investigate its potential as a drug candidate or probe for biological studies.
- Synthetic Modifications : Explore derivatization strategies to enhance its properties.
- Structure-Activity Relationship (SAR) : Correlate its structure with biological activity.
Propriétés
IUPAC Name |
methyl 2-(2,3-difluoro-6-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-4-3-7(11)10(12)6(8)5-9(13)15-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWJXYZAMRFVGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)F)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-difluoro-6-methoxyphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















